molecular formula C11H6F3NO B6367357 3-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% CAS No. 1261973-08-3

3-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95%

Cat. No. B6367357
CAS RN: 1261973-08-3
M. Wt: 225.17 g/mol
InChI Key: OVSNNQFIUOMLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine (3-H-5-TFP) is a compound that has been studied extensively for its potential applications in various scientific research fields. It is a heterocyclic compound, with a molecular formula of C9H6F3NO, and has a molecular weight of 205.14 g/mol. It has been used in a wide range of applications, including synthesis, biochemistry, and drug development.

Mechanism of Action

The exact mechanism of action of 3-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% is not yet fully understood. However, it is believed to act as a competitive inhibitor of the enzyme tyrosinase. This means that it binds to the active site of the enzyme, preventing it from catalyzing the reaction that it normally would. Additionally, it has been found to interact with certain receptors in the body, though the exact mechanism of this interaction is not yet known.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% are not yet fully understood. However, it has been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin in the body. Additionally, it has been found to interact with certain receptors in the body, though the exact mechanism of this interaction is not yet known.

Advantages and Limitations for Lab Experiments

The use of 3-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it has been found to be a competitive inhibitor of the enzyme tyrosinase, and it has been found to interact with certain receptors in the body. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in organic solvents. Additionally, its exact mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for research on 3-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95%. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its effects on the body. Additionally, further research could be done on its potential applications in drug development, as it has been found to interact with certain receptors in the body. Additionally, further research could be done on its potential use in the synthesis of various compounds, as it has been found to be a relatively efficient reagent in this regard. Finally, further research could be done on its potential use in biochemistry and enzyme inhibition, as it has been found to inhibit the enzyme tyrosinase.

Synthesis Methods

3-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% can be synthesized in a number of different ways. One of the most common methods is the reaction of 2,4,6-trifluorobenzaldehyde and hydroxylamine hydrochloride in aqueous ethanol. This reaction produces 3-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% in a yield of around 95%. Another method involves the reaction of 2,4,6-trifluorobenzaldehyde and hydroxylamine hydrochloride in aqueous acetic acid. This method produces 3-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% in a yield of around 95%.

Scientific Research Applications

3-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including organic compounds and pharmaceuticals. It has also been used in the study of enzyme inhibition, as it has been found to inhibit the enzyme tyrosinase. Additionally, it has been used in the study of the mechanism of action of several drugs, as it has been found to interact with certain receptors in the body.

properties

IUPAC Name

5-(2,4,6-trifluorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-7-2-9(13)11(10(14)3-7)6-1-8(16)5-15-4-6/h1-5,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSNNQFIUOMLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CC(=CN=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682897
Record name 5-(2,4,6-Trifluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261973-08-3
Record name 5-(2,4,6-Trifluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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